

Application Notes and Protocols for ERD-308

Formulation in Animal Studies

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Compound of Interest

Compound Name: ERD-308

Cat. No.: B607359

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Introduction

ERD-308 is a highly potent, selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the estrogen receptor (ER).^{[1][2][3][4]} It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.^{[5][6]} This mechanism of action makes **ERD-308** a promising therapeutic candidate for estrogen receptor-positive (ER+) breast cancer.^{[2][3][7][8]} In preclinical research, **ERD-308** has demonstrated superior ER degradation compared to fulvestrant, an established selective ER degrader (SERD).^{[2][3][9]}

These application notes provide detailed protocols for the formulation of **ERD-308** for in vivo animal studies, ensuring optimal delivery and bioavailability for accurate and reproducible experimental outcomes.

Physicochemical and In Vitro Efficacy Data

A summary of the key physicochemical properties and in vitro efficacy data for **ERD-308** is presented below.

Parameter	Value	Cell Lines	Reference
Molecular Formula	C55H65N5O9S2	N/A	
Molecular Weight	1004.3 g/mol	N/A	[5]
DC50 (ER Degradation)	0.17 nM	MCF-7	[1][3][10]
0.43 nM	T47D	[1][3][9][10]	
GI50 (Growth Inhibition)	0.77 nM	MCF-7	[5]
In Vitro Solubility	~50 mg/mL	DMSO	[10]

In Vivo Formulation Protocols

The selection of an appropriate vehicle is critical for the effective delivery of **ERD-308** in animal models. Below are established protocols for preparing **ERD-308** formulations suitable for various administration routes, such as oral gavage and intraperitoneal injection.[1] It is recommended to prepare fresh solutions for each experiment.[1]

Formulation 1: PEG300/Tween-80/Saline

This formulation creates a suspended solution suitable for both oral and intraperitoneal administration.[1]

Table 1: Reagents for PEG300/Tween-80/Saline Formulation

Reagent	Percentage of Final Volume	Example Volume for 1 mL
DMSO	10%	100 µL
PEG300	40%	400 µL
Tween-80	5%	50 µL
Saline	45%	450 µL

Protocol:

- Prepare a stock solution of **ERD-308** in DMSO (e.g., 12.5 mg/mL).[\[1\]](#)
- In a sterile tube, add the required volume of the **ERD-308** DMSO stock solution.
- Add PEG300 to the tube and mix thoroughly until the solution is clear.
- Add Tween-80 and mix again until the solution is homogenous.
- Finally, add saline to reach the final desired volume and mix well.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)

Formulation 2: SBE-β-CD in Saline

This formulation also yields a suspended solution appropriate for oral and intraperitoneal routes.[\[1\]](#)

Table 2: Reagents for SBE-β-CD in Saline Formulation

Reagent	Percentage of Final Volume	Example Volume for 1 mL
DMSO	10%	100 µL
20% SBE-β-CD in Saline	90%	900 µL

Protocol:

- Prepare a stock solution of **ERD-308** in DMSO (e.g., 12.5 mg/mL).[\[1\]](#)
- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- In a sterile tube, add the required volume of the **ERD-308** DMSO stock solution.
- Add the 20% SBE-β-CD in saline solution to the tube.

- Mix thoroughly until a uniform suspension is achieved. Sonication can be used to facilitate mixing.[\[10\]](#)

Formulation 3: Corn Oil

This formulation is suitable for creating a suspended solution for oral and intraperitoneal administration.[\[1\]](#)

Table 3: Reagents for Corn Oil Formulation

Reagent	Percentage of Final Volume	Example Volume for 1 mL
DMSO	10%	100 µL
Corn Oil	90%	900 µL

Protocol:

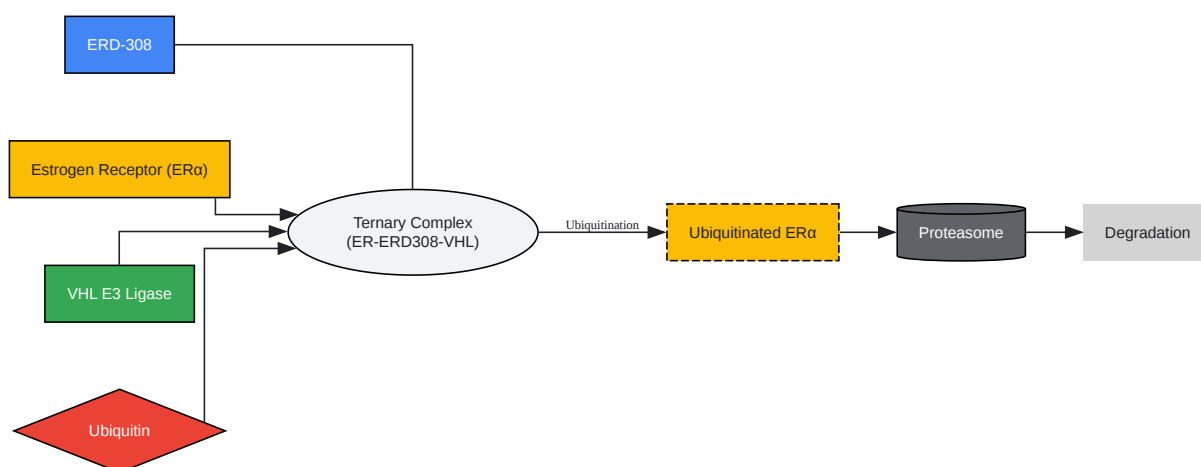
- Prepare a clear stock solution of **ERD-308** in DMSO (e.g., 12.5 mg/mL).[\[1\]](#)[\[10\]](#)
- In a sterile tube, add the required volume of the **ERD-308** DMSO stock solution.
- Add the corn oil to the tube.
- Mix thoroughly until a uniform suspension is formed. Ultrasonication can be utilized to aid in creating a homogenous mixture.[\[10\]](#)

Storage and Stability

For optimal stability, **ERD-308** powder should be stored at -20°C for up to 3 years.[\[10\]](#) Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[\[1\]](#)[\[10\]](#) It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[\[1\]](#)

Visualizing the Mechanism and Workflow

To better understand the mechanism of action of **ERD-308** and the experimental workflow, the following diagrams are provided.



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Caption: Mechanism of **ERD-308** induced ER degradation.

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